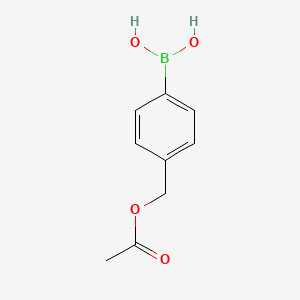

(4-(Acetoxymethyl)phenyl)boronic acid

Beschreibung

Overview of Boronic Acid Chemistry and its Evolution in Synthetic Methodologies

Boronic acid chemistry has its origins in the 19th century, with the first reported synthesis of ethylboronic acid by Edward Frankland in 1860. pharmiweb.comwikipedia.org These organoboron compounds, characterized by the general formula R−B(OH)₂, possess a trivalent boron atom with a vacant p-orbital, which imparts them with mild Lewis acidity. wikipedia.orgnih.gov This electronic feature allows them to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids, a property that has become central to their application in molecular recognition and sensing. wikipedia.org

Initially, the synthesis of boronic acids involved reactions of organometallic reagents like diethylzinc (B1219324) with triethyl borate (B1201080). pharmiweb.comwikipedia.org Over the decades, synthetic methodologies have evolved significantly, becoming more efficient and versatile. Modern techniques for preparing boronic acids include:

Reaction of Grignard Reagents: A common and widely used method involves the reaction of Grignard reagents (R-MgX) with trialkyl borates, such as trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. acs.orgwikipedia.org

Palladium-Catalyzed Borylation: This powerful method, also known as the Miyaura borylation, involves the coupling of aryl halides or triflates with diboronyl reagents in the presence of a palladium catalyst. pharmiweb.com It offers excellent functional group tolerance and has broadened the scope of accessible boronic acids.

Transmetallation Reactions: Arylsilanes and phenylstannanes can undergo transmetallation with boron trihalides (like BBr₃) followed by hydrolysis to produce phenylboronic acids in high yields. pharmiweb.comwikipedia.org

The synthetic utility of boronic acids was profoundly expanded with the development of the Suzuki-Miyaura cross-coupling reaction in 1979. nih.govorganic-chemistry.org This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organic halide or triflate. acs.orgorganic-chemistry.org Its discovery, which was recognized with the Nobel Prize in Chemistry in 2010, transformed the field of organic synthesis, providing a robust tool for constructing complex molecular architectures, particularly biaryl structures. researchgate.net Beyond the Suzuki coupling, boronic acids are valuable intermediates in other transformations, including Chan-Lam amination (forming C-N bonds) and Brown oxidation. pharmiweb.comresearchgate.net

Significance of Substituted Phenylboronic Acids in Modern Organic Synthesis

Substituted phenylboronic acids, where the phenyl ring is functionalized with one or more substituent groups, are a cornerstone of modern organic synthesis due to their stability, ease of handling, and versatile reactivity. wikipedia.orgorganic-chemistry.orgnih.gov These compounds serve as indispensable building blocks for the construction of complex organic molecules across various fields, including pharmaceuticals, agrochemicals, and materials science. nih.govgoogle.com

The primary importance of substituted phenylboronic acids lies in their role as coupling partners in the Suzuki-Miyaura reaction. nih.govnih.gov By varying the substituents on the phenyl ring, chemists can precisely tune the electronic and steric properties of the resulting products. This allows for the synthesis of a vast library of biaryl compounds, which are common structural motifs in many biologically active molecules and advanced materials. ontosight.ai

Beyond cross-coupling reactions, the unique chemical properties of substituted phenylboronic acids have led to their use in other advanced applications:

Supramolecular Chemistry: The B(OH)₂ group can form self-complementary hydrogen-bonded dimers, similar to carboxylic acids, making them useful building blocks for creating ordered supramolecular structures and crystal engineering.

Sensing and Molecular Recognition: The ability of the boronic acid moiety to reversibly bind with diols is highly pH-dependent. This property is exploited in the design of chemical sensors for carbohydrates, particularly glucose. nih.govmdpi.combirmingham.ac.uk Phenylboronic acid-based sensors are a major area of research for developing continuous glucose monitoring systems for diabetes management. birmingham.ac.ukjapsonline.com

Drug Delivery: Phenylboronic acid-functionalized polymers have been developed as "smart" materials that can respond to specific biological stimuli, such as changes in pH or glucose concentration, for targeted drug delivery applications. japsonline.comnih.gov

The commercial availability of a wide range of substituted phenylboronic acids and the continuous development of new synthetic methods have solidified their status as essential tools for contemporary chemical research. nih.gov

Specific Research Context of (4-(Acetoxymethyl)phenyl)boronic acid within Boronic Acid Chemistry

This compound is a bifunctional reagent that holds specific value within the broader class of substituted phenylboronic acids. Its structure incorporates both the versatile boronic acid group and a protected hydroxymethyl group (acetoxymethyl), which allows for sequential and site-selective reactions.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 326496-51-9 scbt.com |

| Molecular Formula | C₉H₁₁BO₄ scbt.com |

| Molecular Weight | 193.99 g/mol scbt.com |

| IUPAC Name | (4-((acetyloxy)methyl)phenyl)boronic acid |

| Physical Form | Solid |

The synthesis of this compound typically follows established methodologies for preparing substituted arylboronic acids. A common and practical approach involves a Grignard reaction, where the corresponding aryl halide, 4-(acetoxymethyl)bromobenzene, is first converted to its Grignard reagent. This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate, followed by aqueous acidic workup to hydrolyze the resulting boronate ester and yield the final boronic acid product. wikipedia.orggoogle.com

The specific research utility of this compound stems from its dual functionality:

Participation in Cross-Coupling Reactions: The boronic acid moiety makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. It can be used to introduce the (4-(acetoxymethyl)phenyl) fragment into a target molecule, serving as a key step in the synthesis of complex pharmaceuticals or functional materials. organic-chemistry.orgnih.govresearchgate.net

Latent Functionality of the Acetoxymethyl Group: The acetoxymethyl group (-CH₂OAc) serves as a protected form of the hydroxymethyl group (-CH₂OH). After the boronic acid has been used in a coupling reaction, the acetate (B1210297) can be easily removed through hydrolysis under basic or acidic conditions. This unmasks the hydroxymethyl group, which can then be used for further transformations, such as oxidation to an aldehyde or carboxylic acid, or etherification. This latent reactivity makes the compound a valuable building block for multi-step syntheses where the timing of functional group manipulation is critical.

While it is a versatile building block for synthesis, the structural features of this compound also suggest potential applications in the development of boronic acid-based sensors. The hydroxymethyl group, once deprotected, could potentially participate in intramolecular interactions or serve as an attachment point for reporter molecules like fluorophores, which are essential components of chemosensors for diol-containing analytes. nih.govsoton.ac.uk

Eigenschaften

IUPAC Name |

[4-(acetyloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQABEOUQSYDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442055 | |

| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326496-51-9 | |

| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetoxymethyl Phenyl Boronic Acid and Its Derivatives

Strategies for the Preparation of Arylboronic Acids

The preparation of arylboronic acids has evolved significantly from classical methods to modern catalytic approaches. Traditionally, the synthesis relied on the reaction of organometallic reagents, such as Grignard or organolithium reagents, with borate (B1201080) esters. nih.govsci-hub.se While effective, these methods often suffer from limitations related to functional group tolerance and require harsh reaction conditions. sci-hub.se To address these challenges, a host of new strategies have been developed, including transition-metal-catalyzed borylation, metal-free borylation, and photoinduced reactions. These modern techniques offer milder conditions, broader substrate scope, and improved functional group compatibility, making the synthesis of complex arylboronic acids more accessible. nih.govorganic-chemistry.orgacs.org

The use of Grignard reagents for the synthesis of arylboronic acids is a well-established method. nih.gov This approach typically involves the reaction of an aryl magnesium halide with a trialkyl borate, followed by acidic hydrolysis to yield the desired arylboronic acid. google.comgoogle.com A significant advantage of this method is the ready availability of a wide range of Grignard reagents. organic-chemistry.org However, a major drawback is the low tolerance for many functional groups, which can necessitate the use of protecting groups, adding extra steps to the synthesis. nih.gov

Recent advancements have focused on improving the convenience and efficiency of this method. For instance, protocols have been developed that allow for the electrophilic borylation of aryl Grignard reagents at 0 °C, providing a straightforward route to various arylboronic acids in excellent yields. organic-chemistry.orgresearchgate.net Additionally, the use of pinacolborane as the boron source in reactions with Grignard reagents at ambient temperature has been shown to produce the corresponding pinacolboronates in very good yields. organic-chemistry.org This method can also be performed under Barbier conditions, where the Grignard reagent is generated in situ. google.comclockss.org

| Aryl Halide | Boron Source | Conditions | Product | Yield |

| Aryl Bromide | Trialkyl borate | Mg, THF, then H3O+ | Arylboronic acid | Varies |

| Aryl Bromide | iPrMgCl·LiCl, B(OMe)3 | THF, 0 °C | Arylboronic acid | Excellent |

| Aryl Halide | Pinacolborane | Mg, THF, 25 °C | Aryl pinacolboronate | Excellent |

| Allyl Bromide | Pinacolborane | Mg, THF (Barbier) | Allylboronate ester | Quantitative |

This table summarizes common Grignard-mediated borylation approaches.

Transition-metal-catalyzed reactions have become a powerful tool for the synthesis of arylboronic acids and their esters, offering milder conditions and greater functional group tolerance compared to traditional methods. nih.govnih.gov Palladium and copper catalysts are the most extensively studied and utilized in these transformations.

Palladium-catalyzed borylation, particularly the Miyaura borylation, is a widely used method for synthesizing arylboronic esters from aryl halides or triflates. acs.orgresearchgate.net This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, a base, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govupenn.edu A facile and efficient palladium-catalyzed borylation of aryl (pseudo)halides at room temperature has been developed, demonstrating a broad substrate scope and good functional group compatibility. nih.gov

The choice of boron reagent is crucial. While B₂pin₂ is common, pinacolborane (HBpin) has emerged as a cheaper and more atom-economical alternative. nih.govresearchgate.net Highly active catalyst systems have been developed for the borylation of aryl iodides, bromides, and even less reactive chlorides using HBpin with low catalyst loadings and short reaction times. nih.gov The reaction conditions are generally mild, allowing for the preparation of arylboronates with various functional groups, including carbonyls, cyano, and nitro groups. acs.org

| Aryl Substrate | Boron Reagent | Catalyst System | Conditions | Product |

| Aryl Halide/Triflate | B₂pin₂ | Pd(0) complex, ligand, base | Room Temperature | Arylboronic ester |

| Aryl Halide | Pinacolborane | PdCl₂(CH₃CN)₂ / SPhos | Varies | Aryl pinacolboronate ester |

| Aryl Halide/Triflate | Dialkoxyborane | PdCl₂(dppf), Et₃N | Mild | Arylboronate |

This table highlights key aspects of palladium-catalyzed borylation reactions.

One-pot, two-step procedures combining borylation and a subsequent Suzuki-Miyaura cross-coupling reaction have also been developed, streamlining the synthesis of biaryl compounds from readily available aryl halides without the need to isolate the boronic ester intermediate. nih.govupenn.edu

Copper-catalyzed borylation has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods. nih.govrsc.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.gov Copper(I) boryl complexes are key intermediates in these transformations. nih.gov

A notable application is the borylation of aryl chlorides, which are often more challenging substrates for palladium-catalyzed reactions. rsc.org Using a readily prepared NHC-stabilized copper catalyst and a base like KOtBu, a wide range of aryl chlorides can be converted to their corresponding arylboronic esters in good yields. rsc.org These methods have also been extended to the borylation of acyl chlorides to produce acylboron compounds. nih.gov Furthermore, copper-catalyzed protocols have been developed for converting arylboronic acids into other valuable compounds, such as aryl azides. nih.gov Investigations into the mechanism of copper-catalyzed halodeboronation have suggested that in some cases, the reaction may proceed via a boronate-driven ipso-substitution pathway where a Lewis base can catalyze the reaction in the absence of copper. st-andrews.ac.uk

| Substrate | Boron Reagent | Catalyst System | Key Features |

| Aryl Chlorides | B₂pin₂ | NHC-stabilized Cu catalyst, KOtBu | Good yields, broad functional group tolerance |

| Acyl Chlorides | B₂pin₂ | Cu catalyst, LiOtBu | Facile route to acylboron compounds at room temperature |

| Arylboronic Acids | NaN₃ | Cu(II) acetate (B1210297) | Conversion to aryl azides |

This table summarizes different copper-catalyzed borylation and related reactions.

To circumvent the cost and potential toxicity associated with transition metals, metal-free borylation methods have been developed. organic-chemistry.orgnih.gov These strategies offer a simpler and more environmentally friendly approach to the synthesis of arylboronic acids. organic-chemistry.org

One such method involves the reaction of aryl bromides with bis-boronic acid (BBA) in the presence of a base like t-BuOK under mild conditions. sci-hub.seorganic-chemistry.org This approach directly yields arylboronic acids without the need for a deprotection step and demonstrates high functional group tolerance. sci-hub.seorganic-chemistry.org Mechanistic studies suggest that this reaction may proceed through a radical pathway. sci-hub.seorganic-chemistry.org Another metal-free approach utilizes BBr₃-mediated selective C–H borylation of certain arenes, which is an economical and cost-effective method. nih.gov

| Aryl Substrate | Boron Reagent | Conditions | Key Features |

| Aryl Bromides | Bis-boronic acid (BBA) | t-BuOK, MeOH, 0 °C | Direct formation of arylboronic acids, high functional group tolerance |

| Naphthamides, Phenylacetamides | BBr₃ | DCM, 60 °C | Selective C-H borylation, economical |

This table provides an overview of selected metal-free borylation strategies.

Photoinduced borylation has emerged as a powerful strategy for the synthesis of organoboron compounds under mild conditions. acs.orgnih.gov These reactions can be initiated by visible light and often proceed without the need for transition metals or photocatalysts, relying on the formation of electron-donor-acceptor (EDA) complexes. nih.govnih.gov

These methods can activate robust carbon-heteroatom bonds, including C-F, C-Cl, C-O, C-N, and C-S bonds, for borylation. uni-regensburg.de For instance, a system employing DMSO as the solvent, bis(pinacolato)diboron (B₂pin₂) as the boron source, and CsF as the base can efficiently facilitate the borylation of various aryl compounds under light irradiation. uni-regensburg.de Another approach utilizes visible light to promote the cross-coupling of aryl halides with B₂pin₂ at room temperature in the presence of sodium hydride. nih.gov This method is tolerant of a range of functional groups and is believed to proceed via a radical pathway involving an EDA complex between solvent anions and the aryl halide. nih.gov

| Aryl Substrate | Boron Reagent | Conditions | Key Features |

| Aryl Halides | B₂pin₂ | DMSO, CsF, light irradiation | Activates strong C-heteroatom bonds, metal-free |

| Aryl Halides | B₂pin₂ | NaH, visible light, room temperature | Catalyst-free, good functional group tolerance |

| Aryl N-hydroxyphthalimide esters | B₂pin₂ | Katritzky salts, light irradiation | Decarboxylative borylation |

This table summarizes key features of photoinduced borylation reactions.

Transition-Metal-Catalyzed Borylation Reactions

The synthesis of (4-(Acetoxymethyl)phenyl)boronic acid typically involves a multi-step process, beginning with a suitably functionalized phenylboronic acid precursor. The key step is the introduction of the acetoxymethyl group.

Esterification and Acetylation Techniques

The acetoxymethyl moiety is essentially a protected form of a hydroxymethyl group. Therefore, a common synthetic strategy involves the initial preparation of (4-(hydroxymethyl)phenyl)boronic acid, followed by esterification.

The precursor, (4-(hydroxymethyl)phenyl)boronic acid, can be synthesized via the reduction of 4-formylphenylboronic acid. tandfonline.comgoogle.com This reduction is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to selectively reduce the aldehyde without affecting the boronic acid group. google.com

Once (4-(hydroxymethyl)phenyl)boronic acid is obtained, two primary methods can be employed for its acetylation:

Direct Acetylation: This involves the reaction of the hydroxymethyl group with an acetylating agent. Common reagents for this transformation include acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.

Alkylation with Halomethyl Acetates: An alternative route involves the use of a reagent like bromomethyl acetate. nih.gov The hydroxyl group of the precursor acts as a nucleophile, displacing the bromide to form an ether linkage, resulting in the final acetoxymethyl ether product. This method is particularly useful for masking phenolic fluorophores and can be adapted for benzylic alcohols. nih.gov

The following table summarizes a typical reaction pathway for the synthesis.

| Step | Precursor | Reagent(s) | Product |

| 1. Reduction | 4-Formylphenylboronic acid | Sodium borohydride (NaBH₄) | (4-(Hydroxymethyl)phenyl)boronic acid |

| 2. Acetylation | (4-(Hydroxymethyl)phenyl)boronic acid | Acetic anhydride, Pyridine | This compound |

Derivatization of this compound

The two functional groups on the molecule, the acetoxymethyl group and the boronic acid moiety, allow for a range of chemical modifications.

Chemical Transformations of the Acetoxymethyl Group

The acetoxymethyl group is an ester and is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the ester bond, regenerating the (4-(hydroxymethyl)phenyl)boronic acid. This transformation is essentially the reverse of the synthesis step. In biological systems, non-specific esterases can also catalyze this cleavage. thermofisher.com

| Transformation | Reagent(s) | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | (4-(Hydroxymethyl)phenyl)boronic acid + Acetic acid |

Modifications of the Boronic Acid Moiety

The boronic acid group is a versatile functional handle that can undergo several important transformations.

Esterification: Boronic acids readily react with diols to form cyclic boronic esters, often called boronates. sciforum.net This is an equilibrium reaction where water is removed to drive the reaction to completion, often by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate (B86663) or molecular sieves. sciforum.netresearchgate.net Pinacol (B44631) is a common diol used for this purpose, yielding highly stable and easily purifiable pinacol esters. tandfonline.com This protection strategy is often employed before performing reactions that are incompatible with a free boronic acid.

Anhydride Formation: Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. sciforum.net This is a reversible process that occurs upon heating or under dehydrating conditions.

Boronate Anion Formation: As Lewis acids, boronic acids can accept a hydroxide (B78521) ion from water, converting the trigonal planar boron to a tetrahedral, negatively charged boronate species. nih.govresearchgate.net This equilibrium is pH-dependent, with the anionic form becoming more prevalent at pH values higher than the pKa of the boronic acid. nih.gov

The table below illustrates the formation of common boronic esters.

| Diol Reagent | Boronic Ester Product | Typical Conditions |

| Pinacol | This compound pinacol ester | Toluene, Dean-Stark apparatus |

| Ethylene (B1197577) Glycol | This compound ethylene glycol ester | Dehydrating agent (e.g., MgSO₄) |

| Diethyl Tartrate | Chiral boronic ester | Toluene, Molecular Sieves |

Synthesis of Related Phenylboronic Acid Derivatives

This compound belongs to a broader class of para-substituted phenylboronic acids, which are often synthesized from common precursors. tandfonline.com The versatility of these precursors allows for the generation of a library of related derivatives.

From 4-Formylphenylboronic Acid: This compound serves as a key intermediate. tandfonline.com

Oxidation: It can be oxidized to 4-carboxyphenylboronic acid using oxidizing agents like potassium permanganate (B83412). tandfonline.com

Reduction: As previously mentioned, it can be reduced to (4-(hydroxymethyl)phenyl)boronic acid. tandfonline.com

From (4-(Hydroxymethyl)phenyl)boronic Acid:

Halogenation: The hydroxyl group can be converted to a leaving group, such as a bromide. For instance, reacting the corresponding pinacol ester with lithium bromide can yield 4-(bromomethyl)phenylboronic acid pinacol ester. tandfonline.com

The following table outlines the synthesis of several related para-functionalized phenylboronic acids from a common starting material.

| Precursor | Transformation | Reagent(s) | Product | Reference |

| 4-Formylphenylboronic acid | Oxidation | Potassium permanganate (KMnO₄) | 4-Carboxyphenylboronic acid | tandfonline.com |

| 4-Formylphenylboronic acid | Reduction | Sodium borohydride (NaBH₄) | (4-(Hydroxymethyl)phenyl)boronic acid | tandfonline.com |

| (4-(Hydroxymethyl)phenyl)boronic acid pinacol ester | Bromination | Lithium bromide (LiBr) | 4-(Bromomethyl)phenylboronic acid pinacol ester | tandfonline.com |

Advanced Reaction Mechanisms Involving 4 Acetoxymethyl Phenyl Boronic Acid

Mechanistic Investigations of Boronic Acid Reactivity

Boronic acids are widely used as building blocks in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netresearchgate.net Mechanistic studies are essential for optimizing existing methods and developing new catalytic cross-coupling reactions. chemrxiv.org The general catalytic cycle of the Suzuki-Miyaura reaction, which is central to the reactivity of arylboronic acids like (4-(Acetoxymethyl)phenyl)boronic acid, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid, which enhances the polarization of the organic ligand and facilitates the crucial transmetalation step. wikipedia.orgorganic-chemistry.org Kinetic isotope effects have been used to gain detailed insight into the catalytic mechanism, establishing, for example, that the oxidative addition of aryl bromides occurs to a 12-electron monoligated palladium complex under typical catalytic conditions. chemrxiv.org

Role of the Acetoxymethyl Substituent in Reaction Pathways

The substituent on the phenyl ring of a boronic acid plays a significant role in modulating its reactivity. The position and electronic nature of the substituent can influence the electron density on the boron atom and the phenyl ring, thereby affecting the rates and outcomes of catalytic reactions. researchgate.net

| Substituent | Hammett Parameter (σp) | Electronic Effect |

|---|---|---|

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Neutral |

| -CH₂OAc | ~ +0.1 to +0.2 (estimated) | Weakly Electron-Withdrawing |

| -Cl | +0.23 | Electron-Withdrawing |

| -COOCH₃ | +0.45 | Strongly Electron-Withdrawing |

The weakly electron-withdrawing nature of the acetoxymethyl group can impact the transmetalation step in the Suzuki-Miyaura cycle. By slightly reducing the electron density of the phenyl ring, it can modulate the rate at which the aryl group is transferred from the boron atom to the palladium center. nih.gov

Intramolecular interactions, such as hydrogen bonding or coordinative interactions between a substituent and the boronic acid group, can significantly alter the reactivity and properties of the molecule. nih.govnih.gov These interactions are most common when the substituent is in the ortho-position, in close proximity to the boronic acid. researchgate.net For this compound, the acetoxymethyl group is located at the para-position, which is distant from the boronic acid group. Consequently, direct through-space intramolecular interactions between the acetoxymethyl substituent and the boronic acid moiety are not structurally feasible. The influence of the substituent on the reaction pathway is therefore transmitted electronically through the aromatic π-system rather than through direct spatial interaction. mdpi.com

Catalytic Cycles and Intermediates

The synthetic utility of this compound is predominantly realized through the Suzuki-Miyaura coupling reaction. The mechanism of this reaction provides a framework for understanding the behavior of this compound in the presence of a palladium catalyst.

The widely accepted catalytic cycle for the Suzuki-Miyaura reaction begins with the active Pd(0) catalyst. rsc.org This cycle consists of three main stages:

Oxidative Addition : The Pd(0) catalyst reacts with an organohalide (R¹-X) to form a Pd(II) intermediate. wikipedia.org

Transmetalation : The organic group (R²) from the organoboron reagent, activated by a base, is transferred to the Pd(II) center, displacing the halide. libretexts.orgwwjmrd.com

Reductive Elimination : The two organic groups (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.org

This catalytic process is highly efficient and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis. researchgate.net

Oxidative addition is often the rate-determining step in the catalytic cycle. libretexts.org In this step, the palladium catalyst, typically in its Pd(0) oxidation state, inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide). wikipedia.org This process oxidizes the palladium to Pd(II) and creates an organopalladium complex. rsc.org

The reactivity of the organohalide in this step is highly dependent on the nature of the halogen, with the general trend being: I > OTf > Br >> Cl. libretexts.orgwwjmrd.com The oxidative addition typically proceeds with retention of stereochemistry for vinyl halides, but with inversion for allylic and benzylic halides. wikipedia.orgwwjmrd.com The initial product of this addition is a cis-palladium complex, which often rapidly isomerizes to the more stable trans-complex. libretexts.orgwikipedia.org The efficiency of this step can be influenced by the choice of ligands on the palladium catalyst; electron-rich and bulky ligands can facilitate the oxidative addition process. libretexts.org

Suzuki-Miyaura Coupling Mechanisms with Arylboronic Acids

Transmetalation

Transmetalation is a critical, often rate-determining, step in the Suzuki-Miyaura catalytic cycle. researchgate.net It involves the transfer of the organic moiety—in this case, the (4-(acetoxymethyl)phenyl) group—from the boron atom to the palladium(II) center. researchgate.netrsc.org This process regenerates the boron species and forms an organopalladium(II) complex that proceeds to the final stage of the cycle.

The mechanism of transmetalation has been a subject of extensive debate, with two primary pathways proposed:

The Boronate Pathway (Anionic): In this pathway, the boronic acid first reacts with a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻. nih.govorganic-chemistry.org This activated boronate then reacts with the palladium(II) halide complex (LₙPd(Ar')X), displacing the halide and transferring the aryl group to the palladium center. nih.govnih.gov This pathway is favored in many conditions due to the increased nucleophilicity of the boronate complex. nih.govillinois.edu

The Oxo-Palladium Pathway (Neutral): Alternatively, the palladium(II) halide complex can react with the base to form a palladium(II) hydroxo complex (LₙPd(Ar')OH). This complex then reacts directly with the neutral, tricoordinate boronic acid. nih.gov Studies have shown that isolated arylpalladium hydroxo complexes react rapidly with arylboronic acids, lending support to this mechanistic possibility. nih.gov

The dominant pathway is highly dependent on the specific reaction conditions, including the base, solvent, and ligands employed. nih.gov For this compound, as with other arylboronic acids, the formation of a pre-transmetalation intermediate containing a Pd-O-B linkage is considered a key step preceding the transfer of the aryl group. illinois.edu

Reductive Elimination

Reductive elimination is the final, product-forming step in the Suzuki-Miyaura catalytic cycle. libretexts.org In this stage, the newly formed diorganopalladium(II) intermediate, containing both the (4-(acetoxymethyl)phenyl) group and the organic group from the organohalide, undergoes a concerted process to form a new carbon-carbon bond. chegg.com

This step involves the two organic ligands coupling and exiting the coordination sphere of the palladium, which is simultaneously reduced from Pd(II) back to its catalytically active Pd(0) state. chegg.com The Pd(0) species is then free to re-enter the catalytic cycle by undergoing oxidative addition with another molecule of the organohalide. The stability and electronic properties of the ligands on the palladium complex can influence the rate of reductive elimination. Bulky, electron-donating ligands, such as phosphines or N-heterocyclic carbenes, often facilitate this step by promoting the formation of the desired C-C bond. wikipedia.org

Other Cross-Coupling Reactions

While prominently used in Suzuki-Miyaura reactions, this compound and its derivatives are also valuable partners in other types of cross-coupling transformations. A notable example is the copper-catalyzed cross-coupling reaction, which is often used for the formation of carbon-heteroatom bonds.

For instance, copper catalysts can facilitate the coupling of aryl boronic acids with nitroarenes to form diarylamines. nih.govchemrxiv.org In such reactions, the boronic acid serves as the arylating agent. Mechanistic studies suggest these transformations can proceed through a nitrosoarene intermediate, with the copper catalyst being essential for both the initial deoxygenation step and the subsequent C-N bond formation with the aryl boronic acid. nih.gov The versatility of this compound allows its participation in these alternative coupling strategies to construct complex molecular architectures beyond the typical biaryl structures.

Boronic Acid Activation in Organic Transformations

For a boronic acid to participate effectively in many cross-coupling reactions, it must first be activated. organic-chemistry.org Boronic acids, including this compound, are mild Lewis acids due to the electron-deficient nature of the boron atom. rsc.orgresearchgate.net

The most common method of activation is the addition of a base. The base coordinates to the empty p-orbital of the boron atom, forming a tetracoordinate "ate" complex (a boronate). organic-chemistry.orgresearchgate.net This process increases the electron density on the boron center and enhances the nucleophilicity of the attached organic group, making it more readily transferable to the metal catalyst (e.g., palladium) during the transmetalation step. organic-chemistry.org

Fluoride (B91410) ions can also serve as activators. The reaction between a boronic acid and a fluoride source, such as cesium fluoride (CsF), can generate a highly nucleophilic trifluoroborate species, which can participate in cross-coupling reactions. researchgate.net The choice of base or activator is crucial and is often optimized to balance reactivity with the stability of the starting materials and intermediates. rsc.org

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical for achieving high yields and selectivity in reactions involving this compound. Solvents can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.org

In Suzuki-Miyaura couplings, a wide range of solvents and solvent mixtures have been explored. Polar aprotic solvents like dimethylformamide (DMF), dioxane, and tetrahydrofuran (B95107) (THF) are commonly used, often with an aqueous phase containing the base. researchgate.netresearchgate.net The presence of water can be crucial for dissolving the inorganic base and facilitating the formation of the active palladium hydroxo or boronate species. researchgate.net

The polarity of the solvent plays a significant role. Polar, protic solvents can stabilize ionic intermediates common in Sₙ1-type pathways, while polar aprotic solvents are often preferred for Sₙ2 reactions. libretexts.org In the context of boronic acid chemistry, solvent choice also affects the equilibrium between the boronic acid and its anhydride (B1165640) form (boroxine), which can impact reactivity. researchgate.net

Optimization studies often involve screening various bases, solvents, temperatures, and catalyst loadings to find the ideal conditions for a specific substrate pairing.

Table 1: Effect of Solvent and Base on a Model Suzuki-Miyaura Coupling

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Water | KOH | 100 | 95 |

| 2 | DMF | KOH | 100 | 82 |

| 3 | Dioxane | KOH | 100 | 75 |

| 4 | Toluene | KOH | 100 | 60 |

| 5 | Water | K₂CO₃ | 100 | 98 |

| 6 | Water | Cs₂CO₃ | 100 | 88 |

This table is a representative example based on typical findings for Suzuki-Miyaura reaction optimization, such as those reported in studies on the cross-coupling of 4-bromoacetophenone and phenylboronic acid. researchgate.net

Table 2: Optimization of Base and Dilution in a Diarylborination Reaction

| Entry | Base | Solvent | Molarity (M)* | Yield (%) |

|---|---|---|---|---|

| 1 | - | 1,4-Dioxane | 0.1 | No Reaction |

| 2 | K₂CO₃ | 1,4-Dioxane | 0.1 | 42 |

| 3 | Cs₂CO₃ | 1,4-Dioxane | 0.1 | 55 |

| 4 | K₃PO₄ | 1,4-Dioxane | 0.1 | 62 |

| 5 | K₃PO₄ | Toluene | 0.1 | 48 |

| 6 | K₃PO₄ | 1,4-Dioxane | 0.05 | 71 |

| 7 | K₃PO₄ | 1,4-Dioxane | 0.02 | 84 |

Data adapted from a study on the synthesis of four-coordinate organoboron compounds, illustrating the significant impact of base selection and reaction concentration. researchgate.net Molarity is based on the limiting reagent.

Applications in Catalysis and Synthetic Transformations

(4-(Acetoxymethyl)phenyl)boronic acid as a Catalyst Component

While primarily used as a reagent, boronic acids can also play a role as catalyst components, often in conjunction with transition metals.

Role in Cu(I)-Catalyzed Cycloaddition Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, typically does not involve boronic acids as a primary catalyst component. However, the compatibility of the boronic acid functional group with CuAAC conditions is a significant consideration when designing complex molecules. Research into the orthogonal and postsynthetic modification of oligonucleotides has highlighted the challenges and solutions for integrating boronic acid moieties with Cu(I)-catalyzed reactions. It has been noted that boronic acids can be sensitive to the presence of copper salts, which can lead to degradation. To circumvent this, strategies such as the careful removal of copper contaminants before the introduction of the boronic acid-containing fragment are employed. This allows for the successful incorporation of boronic acids into larger molecules alongside triazole linkages formed via CuAAC.

Utility in Copper-Catalyzed Addition Reactions

Copper-catalyzed addition reactions represent a broad class of transformations where organoboron compounds, including this compound, can be utilized. These reactions often involve the addition of the aryl group from the boronic acid to an unsaturated electrophile. While specific examples detailing the use of this compound as a catalyst component are not prevalent, its role as a nucleophilic partner in such reactions is well-established in principle. In these transformations, a copper catalyst activates the boronic acid, facilitating the transfer of the 4-(acetoxymethyl)phenyl group to the substrate. The reaction conditions are generally mild and tolerant of various functional groups, making this a versatile method for carbon-carbon bond formation.

This compound as a Reagent in Organic Synthesis

The primary utility of this compound is as a reagent in a variety of cross-coupling reactions that form the bedrock of modern synthetic chemistry.

Utilization in C-C Bond Forming Reactions

Arylboronic acids are most famously employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In this context, this compound can be coupled with a wide range of organic halides or triflates to form a new carbon-carbon bond. This reaction is a powerful tool for the synthesis of biaryls and other complex organic structures. The acetoxymethyl group on the phenyl ring is generally stable under Suzuki-Miyaura conditions, allowing for the synthesis of molecules that can be further elaborated at this position.

Below is an illustrative table of a typical Suzuki-Miyaura coupling reaction involving an arylboronic acid.

| Component | Example | Role |

| Arylboronic Acid | This compound | Arylating agent |

| Coupling Partner | Aryl halide (e.g., bromobenzene) | Substrate |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Active catalyst |

| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Activates boronic acid |

| Solvent | Organic solvent (e.g., Toluene, Dioxane) | Reaction medium |

Applications in C-Heteroatom Bond Formations (e.g., C-O, C-N, C-S)

Beyond C-C bond formation, this compound is a competent reagent for the formation of carbon-heteroatom bonds. The Chan-Lam coupling reaction, which is typically copper-catalyzed, enables the formation of C-O, C-N, and C-S bonds. In these reactions, the boronic acid serves as the aryl source, coupling with alcohols, amines, or thiols. This methodology provides a valuable alternative to other methods of C-heteroatom bond formation, such as the Buchwald-Hartwig amination, and is often characterized by its mild reaction conditions.

The following table provides a general overview of a Chan-Lam coupling reaction.

| Component | Example | Role |

| Arylboronic Acid | This compound | Arylating agent |

| Heteroatom Source | Alcohol, Amine, or Thiol | Nucleophilic partner |

| Catalyst | Copper salt (e.g., Cu(OAc)₂) | Active catalyst |

| Base | Amine base (e.g., Pyridine) | Promoter/Ligand |

| Solvent | Organic solvent (e.g., CH₂Cl₂) | Reaction medium |

Asymmetric Catalysis and Enantioselective Transformations

The use of arylboronic acids in asymmetric catalysis is a growing field of research. One prominent application is in the transition metal-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, also known as the asymmetric Michael addition. nih.govbeilstein-journals.orgbeilstein-journals.org In these reactions, a chiral catalyst, often a complex of rhodium or palladium, controls the stereochemical outcome of the addition of the aryl group to the enone. nih.govbeilstein-journals.orgbeilstein-journals.org This leads to the formation of enantioenriched products, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This compound can serve as the nucleophilic partner in such transformations, providing the 4-(acetoxymethyl)phenyl moiety in a stereocontrolled manner. The choice of chiral ligand is crucial for achieving high enantioselectivity. nih.gov

A generalized scheme for the asymmetric 1,4-addition of an arylboronic acid is presented in the table below.

| Component | Example | Role |

| Arylboronic Acid | This compound | Nucleophilic aryl source |

| Substrate | α,β-Unsaturated enone (e.g., 2-cyclohexenone) | Michael acceptor |

| Chiral Catalyst | Rh or Pd complex with a chiral ligand | Controls enantioselectivity |

| Base | Base (e.g., Et₃N) | May be required for catalyst turnover |

| Solvent | Organic solvent (e.g., Dioxane/H₂O) | Reaction medium |

Development of Novel Synthetic Routes

The unique structural features of this compound, namely the reactive boronic acid moiety and the functionalizable acetoxymethyl group, make it a promising candidate for the design of innovative synthetic methodologies.

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a powerful tool for efficient synthesis. While specific examples detailing the use of this compound in such sequences are not extensively documented in dedicated studies, the principles of boronic acid chemistry allow for its theoretical application in various known tandem processes.

For instance, tandem reactions often involve an initial palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by an intramolecular cyclization or another bond-forming event. In this context, this compound could be coupled with a suitably functionalized partner, and the acetoxymethyl group, or its hydrolyzed hydroxymethyl counterpart, could participate in a subsequent cyclization, leading to the formation of complex heterocyclic systems.

A hypothetical tandem reaction could involve the Suzuki-Miyaura coupling of this compound with a halo-substituted substrate containing a nucleophilic group. Following the initial C-C bond formation, an intramolecular reaction involving the acetoxymethyl group could lead to the formation of a cyclic ether or lactone, depending on the nature of the coupling partner.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Potential Product Class |

| This compound | 2-Bromophenol | Pd(PPh₃)₄, Base | Dibenzo[b,d]furan derivatives |

| This compound | 1-Bromo-2-vinylbenzene | Pd(OAc)₂, Ligand | Dihydrophenanthrene derivatives |

| This compound | o-Iodobenzylamine | PdCl₂(dppf), Base | Dihydroisoquinoline derivatives |

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating essentially all atoms of the starting materials. These reactions are highly valued for their convergence, efficiency, and ability to generate diverse molecular scaffolds.

The participation of boronic acids in MCRs is well-established, often acting as a key component in palladium-catalyzed processes. This compound can be envisioned as a versatile component in such reactions. For example, in a palladium-catalyzed three-component reaction, an allene, an organic halide, and this compound could couple to form a highly functionalized allylic boronate, which can then be further elaborated.

Another potential application lies in the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid to form an α-amino acid or related structures. While typically employing vinyl or arylboronic acids, the use of this compound could introduce the acetoxymethylphenyl moiety into complex amine structures, providing a handle for further functionalization.

The following table illustrates potential multicomponent reactions where this compound could serve as a key building block.

| Reaction Type | Component A | Component B | Component C | Potential Product |

| Palladium-Catalyzed MCR | Allene | Aryl Iodide | This compound | Highly substituted allylarenes |

| Petasis-type Reaction | Secondary Amine | Paraformaldehyde | This compound | Tertiary amines with a benzylic substituent |

| Ugi-type Reaction (modified) | Isocyanide | Aldehyde | Amine | This compound (as a boronate) |

While direct, published examples focusing solely on the application of this compound in the development of these specific novel synthetic routes are limited, its structural motifs are well-suited for such transformations. Future research is likely to see the expansion of its use in these efficient and elegant synthetic strategies, further solidifying the importance of functionalized boronic acids in modern organic chemistry.

Theoretical and Computational Studies of 4 Acetoxymethyl Phenyl Boronic Acid

Conformational Analysis and Molecular Dynamics

Conformational analysis of phenylboronic acids involves studying the different spatial arrangements of the atoms that result from rotation around single bonds, primarily the C-B bond. For phenylboronic acids, there are three main conformers based on the orientation of the two hydroxyl groups relative to the phenyl ring. These are often described by the dihedral angles of the O-B-O plane.

A computational study on monosubstituted phenylboronic acids identified several stable conformers. nih.gov For 4-methylphenylboronic acid, a close analogue of (4-(acetoxymethyl)phenyl)boronic acid, the endo-exo conformer is the most stable. nih.gov In this conformation, the boronic acid group is nearly coplanar with the phenyl ring to maximize resonance. Other conformers, such as the syn and anti forms, are higher in energy. nih.gov The energy barrier for rotation around the C–B bond is influenced by the loss of conjugation when the boronic acid group is perpendicular to the aromatic ring. nih.gov

Table 2: Calculated Relative Energies of 4-Methylphenylboronic Acid Conformers (Note: Data is for 4-methylphenylboronic acid, a structural analogue, to illustrate typical conformational energies).

| Conformer | Relative Energy (kcal/mol) | Methodology |

|---|---|---|

| endo-exo | 0.00 | MP2/aug-cc-pVDZ nih.gov |

| syn | 2.0 | MP2/aug-cc-pVDZ nih.gov |

| anti | 2.4 | MP2/aug-cc-pVDZ nih.gov |

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov While quantum calculations are often performed on static molecules in a vacuum, MD simulations can model the behavior of this compound in a solution, providing insights into its interactions with solvent molecules and its dynamic conformational changes. acs.org

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is central to its chemical properties. The boron atom in the boronic acid group is sp²-hybridized and possesses a vacant p-orbital perpendicular to the molecular plane. wikipedia.org This empty orbital makes the boron atom a Lewis acid.

The boronic acid group, -B(OH)₂, interacts weakly with the π-electron system of the phenyl ring. nih.gov This interaction involves some delocalization of the phenyl π-electrons into the empty p-orbital of the boron atom, which stabilizes conformations where the boronic acid group is coplanar with the ring. nih.gov The acetoxymethyl group at the para position (-CH₂OAc) is an electron-withdrawing group, which can influence the electron density of the phenyl ring and the acidity of the boronic acid moiety.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. lodz.pl The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. biomedres.us

A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as it is energetically easier to move an electron from the HOMO to the LUMO. biomedres.us DFT calculations are commonly used to compute the energies of these orbitals. For phenylboronic acid derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO has significant contributions from the empty p-orbital of the boron atom. lodz.pl The substituent on the phenyl ring can modulate the HOMO-LUMO gap; electron-donating groups tend to raise the HOMO energy and decrease the gap, while electron-withdrawing groups tend to lower the LUMO energy, also decreasing the gap.

Table 3: Representative HOMO-LUMO Energy Gaps for Related Compounds (Note: These values are for illustrative purposes to show a typical range for similar molecular structures).

| Compound | HOMO-LUMO Gap (eV) | Methodology |

|---|---|---|

| 3-(Acetamidomethyl)phenyl boronic acid (sp2 B) | 6.14 eV | DFT(B3LYP)/6-31G(d,p) lodz.pl |

| Tanshinone-Phenylboronic Acid Ester Probe (TOP-B) | 3.34 eV | B3LYP/6-311G(2d,p) acs.org |

Dipole Moments and Optical Polarization

Computational chemistry provides powerful tools for the theoretical determination of molecular properties such as dipole moments and optical polarization. These calculations are crucial for understanding the intramolecular distribution of charge and the molecule's response to an external electric field, which influences its interactions and spectroscopic characteristics.

Table 1: Predicted Dipole Moment and Polarizability Data (Illustrative)

| Property | Calculated Value | Unit | Method |

|---|---|---|---|

| Dipole Moment (µ) | Data not available | Debye | DFT/B3LYP |

| Polarizability (α) | Data not available | ų | DFT/B3LYP |

Note: This table is illustrative. Specific calculated values for this compound require dedicated computational studies.

Charge Distribution and Lewis Acidity

The charge distribution within this compound is a key factor determining its reactivity and intermolecular interactions. The boron atom in the boronic acid group is electron-deficient, rendering it a Lewis acid. A Lewis acid is a chemical species that can accept a pair of electrons. The acidity of the boronic acid is influenced by the electronic effects of the substituent on the phenyl ring.

Computational studies on 2,6-diarylphenylboronic acids have shown that polar-π interactions and solvation effects play a significant role in stabilizing both the boronic acid and its corresponding boronate form. nih.govsemanticscholar.org The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the Lewis acidity of the boron center. nih.gov The acetoxymethyl group is generally considered to be weakly electron-withdrawing, which would be expected to slightly increase the Lewis acidity of the boronic acid group compared to unsubstituted phenylboronic acid.

The Lewis acidity of phenylboronic acid derivatives can be evaluated computationally through methods such as calculating the ammonia (B1221849) affinity (AA). researchgate.netrsc.org This method provides a unified way to assess the Lewis acidity of various organoboron compounds. researchgate.netrsc.org For monosubstituted phenylboronic acids, a good correlation has been observed between their acidity constants (pKa values) and Hammett substituent constants for meta and para-substituted compounds. mdpi.com This indicates that the electronic influence of the substituent on the benzene (B151609) ring directly impacts the acidity. mdpi.com

Table 2: Parameters Related to Lewis Acidity (Illustrative)

| Parameter | Description | Expected Trend for this compound |

|---|---|---|

| pKa | A measure of Brønsted acidity in aqueous solution, which correlates with Lewis acidity. | Expected to be slightly lower than that of phenylboronic acid. |

| Ammonia Affinity (AA) | A computed measure of Lewis acidity. | Data not available |

| Boron Atomic Charge | The partial charge on the boron atom, indicating its electrophilicity. | Data not available |

Note: This table is illustrative. Specific calculated values for this compound require dedicated computational studies.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in experimental spectra. For example, in a study of a related compound, 1,8-naphthalenediol with phenylboronic acid, the ¹H-NMR spectrum was analyzed to confirm the structure. rsc.org For this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) protons of the acetoxymethyl group, and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both the boronic acid and the acetoxymethyl substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods, which provide the vibrational frequencies and intensities of the normal modes of the molecule. These calculated spectra can aid in the assignment of experimental IR bands. For phenylboronic acid and its derivatives, characteristic IR bands include the O-H stretching of the boronic acid group, B-O stretching, and C-B stretching vibrations. researchgate.net The IR spectrum of phenylboronic acid shows evidence of intramolecular hydrogen bonding in the OH stretching region. researchgate.net For this compound, additional characteristic bands would be expected from the acetoxymethyl group, such as the C=O stretching of the ester and C-O stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. physchemres.org These calculations can provide information about the electronic transitions, including the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength. The UV-Vis spectrum of phenylboronic acid exhibits absorbance in the UV range with a characteristic vibrational structure. core.ac.uk The acetoxymethyl substituent at the para position is expected to cause a shift in the absorption bands of the phenyl ring due to its influence on the electronic structure.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value/Range |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Aromatic H: ~7.2-7.8 ppm; Methylene H (-CH₂-): ~5.0 ppm; Methyl H (-CH₃): ~2.1 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic C: ~128-140 ppm; Carbonyl C (C=O): ~170 ppm; Methylene C (-CH₂-): ~65 ppm; Methyl C (-CH₃): ~21 ppm |

| IR | Wavenumber (cm⁻¹) | O-H stretch: ~3200-3400; C=O stretch: ~1735; B-O stretch: ~1350 |

| UV-Vis | λₘₐₓ | ~220-280 nm |

Note: These are approximate values based on typical ranges for similar functional groups and require specific computational studies for accurate prediction for this compound.

Advanced Materials Science Applications

Incorporation into Polymeric Systems

The integration of boronic acid functionalities into polymer structures is a key strategy for creating advanced materials with tunable properties and responsiveness to external stimuli. Phenylboronic acid-containing polymers have garnered significant attention for applications ranging from sensing to drug delivery. nsf.govgoogle.com The core of this functionality lies in the equilibrium between the boronic acid and a diol, which can be influenced by pH and the presence of competing diol molecules like saccharides. nsf.gov

Design of Boronic Acid-Functionalized Polymers

The design of polymers incorporating boronic acids can be achieved through two main routes: the polymerization of monomers already containing the boronic acid moiety, or the post-polymerization modification of a pre-existing polymer with a boronic acid-containing compound. (4-(Acetoxymethyl)phenyl)boronic acid is suitable for these synthetic strategies. The acetoxy group can be carried through certain polymerization reactions and later hydrolyzed to the active hydroxyl group, or it can be hydrolyzed first, and the resulting (4-(hydroxymethyl)phenyl)boronic acid can be grafted onto a polymer backbone.

A notable example involves the use of (4-(hydroxymethyl)phenyl)boronic acid to create an oxidation-sensitive dextran-based polymer (PDB-Dex). nsf.gov In this design, the (4-(hydroxymethyl)phenyl)boronic acid is first esterified with pinanediol (PD). This boronic ester is then activated and grafted onto the dextran (B179266) backbone. nsf.gov This approach was developed to overcome the poor solubility and inconsistent processability issues found in other boronic ester-modified dextrans, which were prone to intermolecular crosslinking. The use of a stable pinanediol ester of the boronic acid prevents this unwanted crosslinking, leading to a polymer with improved processing characteristics. nsf.gov The resulting PDB-Dex polymer demonstrates favorable solubility and can be processed into discrete, smooth spherical microparticles, which are promising for drug delivery applications. nsf.gov

Table 1: Polymer System Based on a (4-(Hydroxymethyl)phenyl)boronic acid Derivative

| Polymer System | Monomer Component | Polymer Backbone | Key Feature | Resulting Material | Application |

|---|---|---|---|---|---|

| PDB-Dex | (4-(hydroxymethyl)phenyl)boronic acid (esterified with pinanediol) | Dextran | Stable boronic ester prevents crosslinking | Soluble, processable polymer | Oxidation-sensitive microparticles for drug delivery |

Materials for Specific Sensing Applications

Polymers functionalized with phenylboronic acid are extensively used in the development of sensors, particularly for saccharides like glucose. ambeed.comgoogle.com The principle behind this application is the reversible formation of a boronate ester between the boronic acid group on the polymer and the cis-diol units of a sugar molecule. This binding event can be designed to produce a detectable signal, such as a change in fluorescence, color, or volume (in the case of hydrogels). nsf.govmdpi.com

Incorporating this compound or its derivatives into a polymer matrix creates a material capable of molecular recognition. ambeed.com For instance, a fluorescent dye can be incorporated into the system. In the absence of a target diol, the dye's fluorescence might be quenched by the boronic acid. When a saccharide is introduced, it competitively binds to the boronic acid, displacing the dye and restoring fluorescence. nsf.gov This "indicator displacement" assay is a common strategy for creating fluorescent sensors. The properties of these sensors, such as their sensitivity and selectivity, can be tuned by modifying the chemical environment of the boronic acid group. ambeed.com

Hydrogels and Biomaterials

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. When these networks are held together by dynamic, reversible bonds, they exhibit unique properties such as stimuli-responsiveness and self-healing. Boronic acid chemistry is a powerful tool for creating such advanced biomaterials. ambeed.comambeed.com

Dynamic Covalent Boronic Esters in Hydrogel Design

The formation of hydrogels using this compound relies on the principles of dynamic covalent chemistry. ambeed.comacs.org The key reaction is the condensation between the boronic acid group and a polymer containing diol functionalities, such as polyvinyl alcohol (PVA) or polysaccharides like dextran and hyaluronic acid. ambeed.comacs.org This reaction forms reversible boronate ester cross-links that create the hydrogel network. ambeed.com

The dynamic nature of these boronate ester bonds is crucial; they continuously break and reform under ambient conditions. ambeed.comacs.org This equilibrium allows the hydrogel network to adapt and respond to its environment. The stability and kinetics of the boronate ester bond are highly sensitive to pH. google.comambeed.com At pH values below the pKₐ of the boronic acid, the equilibrium favors the uncharged boronic acid and the diol, leading to fewer cross-links. As the pH increases above the pKₐ, the boronic acid becomes a tetrahedral boronate anion, which forms a more stable ester, thus strengthening the hydrogel. ambeed.comnih.gov This pH-responsiveness makes these hydrogels "smart" materials, suitable for applications where pH-triggered changes are desired. google.com

Shear-Thinning and Self-Healing Properties

A direct consequence of the dynamic covalent cross-linking by boronate esters is the emergence of remarkable macroscopic properties like shear-thinning and self-healing. google.comambeed.com

Shear-Thinning: When a mechanical force (shear stress) is applied to the hydrogel, for example, by pushing it through a syringe, the boronate ester cross-links can temporarily break. This breakage reduces the viscosity of the material, allowing it to flow like a liquid. Once the stress is removed, the dynamic covalent bonds rapidly reform, and the material recovers its gel-like state. ambeed.com This property is highly desirable for creating injectable biomaterials for minimally invasive procedures.

Self-Healing: If the hydrogel is physically damaged, such as being cut into pieces, the separated parts can be brought back into contact to heal. The dynamic boronate esters at the fractured surfaces can reform across the interface, restoring the integrity of the polymer network and the mechanical properties of the original hydrogel. acs.org This autonomous repair capability can extend the lifetime and improve the reliability of biomaterials used in tissue engineering and drug delivery.

Advanced Functional Materials

The unique chemical properties of this compound and its derivatives enable their use in a variety of advanced functional materials. The ability to form stimuli-responsive linkages is the cornerstone of these applications. Materials can be designed to respond to changes in pH, the presence of specific biomolecules (like glucose), or oxidative stress. nsf.govgoogle.com

An important application area is in self-regulated drug delivery systems. For example, a hydrogel loaded with insulin (B600854) can be designed using boronic acid functionalized polymers. In a high-glucose environment (hyperglycemia), the glucose molecules will compete with the diol cross-linkers for the boronic acid sites, causing the hydrogel network to swell or partially disassemble, thereby releasing the encapsulated insulin.

Furthermore, as demonstrated by the PDB-Dex polymer system, materials incorporating aryl boronic esters can be engineered to be sensitive to reactive oxygen species (ROS). nsf.gov In the presence of an oxidant like hydrogen peroxide, the aryl boronic ester undergoes oxidative degradation, cleaving the boronate group from the polymer backbone. This cleavage can trigger the disassembly of a material, such as a microparticle, leading to the release of its cargo in an oxidative environment, which is characteristic of many disease states. nsf.gov This strategy allows for the creation of targeted drug delivery vehicles that release their payload specifically at sites of inflammation or disease.

Optoelectronic Materials

Phenylboronic acids and their esters are crucial intermediates in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This methodology is a cornerstone in the construction of π-conjugated polymers, which are the active components in a variety of organic optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs).

The general role of phenylboronic acid derivatives in this field involves:

Monomer Synthesis: They serve as key monomers that, when polymerized with other aromatic halides, create the long, conjugated polymer backbones necessary for charge transport and light emission.

Tuning Properties: The specific substituents on the phenyl ring can be used to tune the electronic and physical properties of the resulting polymers, such as their band gap, solubility, and film-forming characteristics. This allows for the optimization of device performance, including color, efficiency, and operational lifetime.

Despite the extensive use of various functionalized phenylboronic acids in the synthesis of conjugated polymers for optoelectronics, dedicated research detailing the specific incorporation and performance of This compound in such materials is not prominent in the current scientific literature. Its acetoxymethyl group could potentially offer a site for post-polymerization modification or influence intermolecular interactions within the material, but specific studies to this effect have not been widely reported.

Sensing Platforms

The ability of the boronic acid functional group to form reversible covalent bonds with 1,2- and 1,3-diols is the fundamental principle behind its widespread use in chemical and biological sensing platforms. electrochemsci.orgresearchgate.net This interaction is particularly effective for the detection of saccharides and other biomolecules containing cis-diol moieties. electrochemsci.orgresearchgate.net Phenylboronic acid-based sensors are generally designed to produce a detectable signal, such as a change in fluorescence or an electrochemical response, upon binding to a target analyte. electrochemsci.orgmdpi.com

Fluorescent Sensors: Fluorescent sensors incorporating a phenylboronic acid recognition unit are a major area of research. The binding event with a diol-containing analyte alters the electronic properties of the boronic acid moiety, which in turn modulates the fluorescence of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). These sensors have been developed for detecting crucial biomolecules like glucose and other carbohydrates.

Electrochemical Sensors: In electrochemical sensing, phenylboronic acid derivatives are immobilized on electrode surfaces to create a recognition layer. electrochemsci.org The binding of an analyte can be detected through various electrochemical techniques, such as cyclic voltammetry or impedance spectroscopy. electrochemsci.org This change can result from altered capacitance, impedance at the electrode surface, or by modulating the redox signal of an integrated electrochemical probe. electrochemsci.org These platforms have been successfully used to detect analytes like dopamine (B1211576) and glycoproteins. electrochemsci.org

Biological and Medicinal Chemistry Research

Boronic Acid Interaction with Biological Systems

Boronic acids, including (4-(Acetoxymethyl)phenyl)boronic acid, are Lewis acids that exhibit a unique and pivotal interaction with Lewis bases in biological environments. wikipedia.org Their defining feature is the capacity to form reversible covalent bonds with molecules that contain 1,2- or 1,3-diol functionalities, such as sugars, glycoproteins, and certain amino acids. wikipedia.orgacs.org This interaction is highly dependent on pH, which allows for the design of intelligent systems that respond to specific physiological conditions. researchgate.net At physiological pH, boronic acids are typically in a neutral, trigonal planar state, but can convert to a charged, tetrahedral boronate form upon binding with diols. nih.gov

The cornerstone of the biological application of boronic acids is their reversible covalent interaction with molecules containing vicinal diols. acs.orgacs.org This forms the basis for their use in recognizing and targeting saccharides, which are abundant in biological systems. nih.gov

Saccharide Recognition : Boronic acids form stable, cyclic boronate esters with saccharides like glucose, fructose, and galactose. acs.orgnih.gov This binding is selective, with different boronic acids showing varying affinities for different sugars. manchester.ac.uk This property is crucial for applications in diabetes monitoring and management. nih.gov

Glycoprotein Targeting : Many cancer cells overexpress glycoproteins rich in sialic acid on their surface. nih.govnih.gov Phenylboronic acid and its derivatives can selectively bind to the diol groups present in sialic acid, providing a mechanism for targeting cancer cells. nih.govacs.orgrsc.org This interaction is stronger at physiological pH and can be reversed in the more acidic microenvironment of tumors. rsc.org

Table 1: Examples of Diol-Containing Molecules Targeted by Boronic Acids

| Biological Molecule | Functional Group | Significance |

| Glucose | cis-Diol | Blood sugar monitoring nih.govnih.gov |

| Sialic Acid | cis-Diol | Cancer cell surface marker nih.govacs.org |

| RNA | Ribose cis-Diol | Gene therapy delivery targets nih.gov |

| Adenosine Triphosphate (ATP) | Ribose cis-Diol | Cellular energy marker nih.govacs.org |

The electrophilic nature of the boron atom in boronic acids makes them effective inhibitors of certain enzymes, particularly serine proteases. wikipedia.orgrsc.org This inhibitory action is a key area of interest in drug development. researchgate.net

The mechanism of inhibition typically involves the formation of a stable, covalent adduct between the boronic acid and a key amino acid residue in the enzyme's active site, often a serine. wikipedia.orgnih.gov The boron atom forms a tetrahedral complex that mimics the transition state of the enzymatic reaction, thereby blocking the enzyme's catalytic activity. researchgate.netontosight.ai A prominent example of a boronic acid-based drug is Bortezomib, a proteasome inhibitor used in cancer therapy, which targets a threonine residue in the proteasome's active site. nih.govmdpi.com

Drug Delivery Systems

The unique chemical properties of boronic acids have been harnessed to create sophisticated drug delivery systems (DDS). acs.org These systems aim to improve the therapeutic efficacy of drugs by delivering them specifically to the target site and controlling their release. nih.gov The incorporation of the this compound moiety into polymers, nanoparticles, and other carriers can impart stimuli-responsive capabilities. nih.gov

Targeted drug delivery seeks to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic toxicity. nih.gov Phenylboronic acid derivatives are particularly valuable for active targeting strategies, especially in oncology. nih.gov

The primary strategy involves leveraging the affinity of the boronic acid group for sialic acid residues that are overexpressed on the surface of many tumor cells. nih.govjapsonline.com Nanoparticles or other drug carriers decorated with phenylboronic acid can selectively bind to these cancer cells, leading to enhanced cellular uptake of the therapeutic payload. rsc.orgrsc.org This approach has been explored for delivering chemotherapy drugs more effectively to tumors. nih.gov

Controlled release systems are designed to release a drug at a specific rate or in response to a particular stimulus. acs.org The pH-sensitive nature of the boronic acid-diol interaction is a key mechanism for achieving controlled release. nih.govnih.gov

pH-Responsive Release : The stability of the boronate ester bond is pH-dependent. researchgate.net In the relatively neutral pH of the bloodstream (around 7.4), a drug can be stably encapsulated within a boronic acid-functionalized carrier. rsc.org Upon reaching the acidic microenvironment of a tumor (pH ~6.8) or within the even more acidic endosomes of a cell, the boronate ester bond can be cleaved, triggering the release of the drug. rsc.orgdovepress.com This ensures that the drug is released preferentially at the target site. nih.gov

Glucose-Responsive Release : For diabetes treatment, systems have been developed where insulin (B600854) is loaded into a boronic acid-containing matrix. japsonline.com In the presence of high glucose levels, the glucose competes for binding to the boronic acid moieties, leading to a structural change in the matrix and the release of insulin. japsonline.com

Biomedical Sensing and Diagnostics

The ability of boronic acids to bind selectively and reversibly with diols has made them excellent candidates for the development of biomedical sensors and diagnostic tools. nih.govresearchgate.net These sensors can detect and quantify biologically important molecules. nih.gov

Boronic acid-based sensors are widely developed for glucose monitoring. nih.gov The binding of glucose to a boronic acid receptor can be designed to produce a detectable signal, such as a change in fluorescence or an electrochemical response. nih.gov This allows for the continuous and accurate measurement of blood glucose levels. researchgate.net Furthermore, the specific interaction with cell surface carbohydrates allows for the development of diagnostic tools for cancer. nih.govrsc.org For instance, nanoparticles functionalized with boronic acids can be used as imaging agents to detect cancer cells that overexpress sialic acid. acs.orgresearchgate.net

Glucose Sensing Mechanisms

Phenylboronic acids have been extensively investigated as synthetic receptors for the detection of carbohydrates, with a significant focus on glucose sensing for diabetes management. nih.govresearchgate.net The fundamental principle of this sensing mechanism lies in the reversible interaction between the boronic acid group and the cis-diol moieties present in glucose molecules. nih.gov This binding event can be engineered to produce a detectable optical or electrochemical signal. acs.orgbath.ac.uk

In an aqueous environment, phenylboronic acid exists in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) form. The binding of glucose to the boronic acid shifts this equilibrium, and this change is the basis for signal transduction. acs.org Optical sensors, for instance, often incorporate a fluorophore whose emission properties are altered upon glucose binding. This can occur through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE). acs.org For example, the binding of glucose can change the electronic properties of the boronic acid moiety, modulating the fluorescence of a linked dye. nih.govacs.org